2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenethylacetamide
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Overview
Description
The compound is a derivative of 1,2,4-triazole, a class of five-membered heterocycles that contain three nitrogen and two carbon atoms . These compounds have been extensively studied for more than a century due to their remarkable properties, making them promising candidates for drug development and treatment of various diseases .
Synthesis Analysis
The synthesis of 1,2,4-triazoles often involves reactions such as the reaction of isothiocyanates with hydrazides, the reaction of 1,3,4-oxadiazoles with hydrazine, thermal cyclization of acylated thiosemicarbazides, or reaction between carboxylic acids with hydrazinecarbothiohydrazides .Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles can be characterized using various spectroscopic methods such as FT-IR, 1D and 2D NMR, and HRMS .Chemical Reactions Analysis
Triazoles can undergo various chemical reactions. For example, a new triazol-3-one resulted unexpectedly from the reduction reaction of a heterocyclic thioketone using sodium borohydride in pyridine containing a small amount of water .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles can be determined using techniques such as NMR and MS .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including the compound , have been investigated for their antimicrobial potential. Researchers have explored their effectiveness against bacteria, fungi, and other pathogens. The presence of the thiazole ring contributes to their bioactivity, making them promising candidates for novel antimicrobial agents .
Antifungal Properties
Thiazoles have demonstrated antifungal activity. Compounds containing the thiazole scaffold can inhibit fungal growth and may serve as effective treatments against fungal infections. Further studies are needed to explore the specific mechanisms and optimize their efficacy .
Antiviral Applications
Thiazole derivatives have been evaluated for antiviral properties. While more research is required, these compounds show potential in combating viral infections. Their mode of action and selectivity against specific viruses warrant further investigation .
Anti-Inflammatory and Analgesic Effects
The presence of the thiazolidinone ring in certain thiazole derivatives contributes to anti-inflammatory and analgesic activity. These compounds may alleviate pain and inflammation, making them relevant for pharmaceutical development .
Antitumor and Cytotoxic Activity
Thiazoles have been studied for their effects on tumor cells. For instance, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent cytotoxic effects against prostate cancer cells. Further exploration of their antitumor potential is essential .
Other Potential Applications
Beyond the mentioned fields, thiazoles have relevance in drug discovery, chemical synthesis, and material science. Their diverse biological activities make them intriguing subjects for ongoing research .
Mechanism of Action
Target of action
Triazole compounds, including “2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenethylacetamide”, are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Mode of action
The mode of action of triazoles generally involves the formation of a C-N bond between the nitrogen of an amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen to oxygen of the C=O bond .
Biochemical pathways
Triazoles can affect a wide range of biochemical pathways due to their ability to interact with various enzymes and receptors. They have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitory, and antitubercular effects .
Pharmacokinetics
The ADME properties of triazoles can vary widely depending on their specific structures. In silico pharmacokinetic and molecular modeling studies have been used to predict these properties for various triazole derivatives .
Result of action
The molecular and cellular effects of triazoles can also be quite diverse due to their wide range of targets and modes of action. For example, some triazole derivatives have been found to have cytotoxic activities against tumor cell lines .
Future Directions
properties
IUPAC Name |
2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c1-28-18-9-7-17(8-10-18)25-13-14-26-20(25)23-24-21(26)29-15-19(27)22-12-11-16-5-3-2-4-6-16/h2-10H,11-15H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRBIPJGJOYBCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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